1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, attached to the triazole ring. The presence of both the naphthalene and triazole rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Mode of Action
It is known that the compound was synthesized via the copper (i)-catalyzed alkyne–azide cycloaddition reaction (cuaac), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole . The interaction of the compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that α-aminophosphonates and their derivatives, which this compound is a part of, are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes . They also hold chelating attributes with pharmacological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the naphthalene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Triazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
- 1-[(Naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(Phenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(Benzyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Comparison: Compared to similar compounds, 1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-9-17(16-15-13)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNZZZUGZUNOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(N=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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